7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1707391-71-6
VCID: VC15831282
InChI: InChI=1S/C6H5BrN2O3/c7-3-4(6(10)11)8-9-1-2-12-5(3)9/h1-2H2,(H,10,11)
SMILES:
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol

7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

CAS No.: 1707391-71-6

Cat. No.: VC15831282

Molecular Formula: C6H5BrN2O3

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid - 1707391-71-6

Specification

CAS No. 1707391-71-6
Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
IUPAC Name 7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid
Standard InChI InChI=1S/C6H5BrN2O3/c7-3-4(6(10)11)8-9-1-2-12-5(3)9/h1-2H2,(H,10,11)
Standard InChI Key IEJCNCPXIIBCQB-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C(=NN21)C(=O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring fused to an oxazole ring, forming a rigid bicyclic system. The pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) contributes to hydrogen-bonding capabilities, while the oxazole ring (containing one oxygen and one nitrogen atom) enhances electron-deficient characteristics. The bromine atom at the 7-position introduces steric bulk and electrophilic reactivity, whereas the carboxylic acid group at the 6-position enables salt formation and participation in condensation reactions .

The IUPAC name, 7-bromo-2,3-dihydropyrazolo[5,1-b] oxazole-6-carboxylic acid, reflects this arrangement. Its canonical SMILES string, C1COC2=C(C(=NN21)C(=O)O)Br, and InChIKey, IEJCNCPXIIBCQB-UHFFFAOYSA-N, provide unambiguous structural identifiers.

Synthesis and Purification

Synthetic Routes

The synthesis typically involves cyclization reactions starting from hydrazine derivatives and carbonyl-containing precursors. A representative route includes:

  • Condensation: Reacting 5-bromo-2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate.

  • Cyclization: Treating the intermediate with a dehydrating agent (e.g., P2O5\text{P}_2\text{O}_5) under reflux to form the pyrazole-oxazole core .

  • Carboxylation: Introducing the carboxylic acid group via oxidation or carboxylative coupling, often using carbon dioxide under high pressure.

Critical parameters include maintaining a pH of 6–7 during cyclization and temperatures between 80–100°C to prevent side reactions.

Purification Techniques

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress, with ethyl acetate/hexane (3:7) as a common mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Achieves >98% purity using a C18 column and acetonitrile/water gradient.

  • Recrystallization: Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis .

Derivatives and Structural Modifications

Ethyl Ester Derivative

The ethyl ester (CAS 1779121-83-3, C8H9BrN2O3\text{C}_8\text{H}_9\text{BrN}_2\text{O}_3) is a key derivative, synthesized via esterification of the parent carboxylic acid with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4. This lipophilic variant enhances membrane permeability, making it preferable for in vitro bioactivity assays.

PropertyValue
Molecular Weight261.07 g/mol
SMILESCCOC(=O)C1=NN2CCOC2=C1Br

Bromine Substitution Effects

Replacing bromine with other halogens (e.g., chlorine) alters electronic properties. For example, the chloro analog shows a 20% increase in solubility in aqueous buffers, likely due to reduced steric hindrance .

Challenges and Future Directions

Synthetic Optimization

Current yields range from 45–60%, limited by side reactions during cyclization. Microwave-assisted synthesis could reduce reaction times from 12 hours to <2 hours, as demonstrated for analogous oxazoles .

Biological Screening

Priority areas include:

  • Anticancer Activity: Testing against NCI-60 cell lines.

  • Antimicrobial Assays: Evaluating efficacy against Staphylococcus aureus and Escherichia coli.

Computational Modeling

Density functional theory (DFT) studies could predict reactivity sites. For example, the C-5 position on the oxazole ring is electron-deficient (Q=0.3\text{Q} = -0.3), favoring nucleophilic attacks .

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